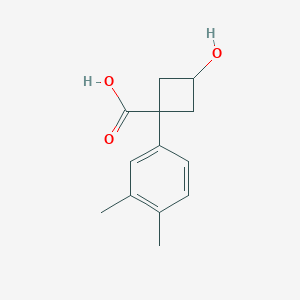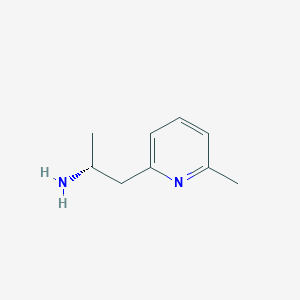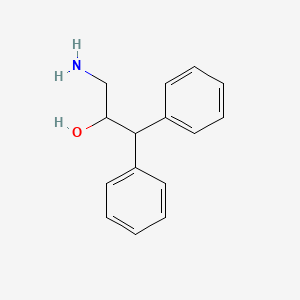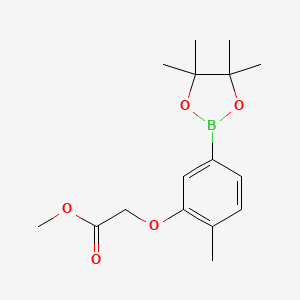
Methyl 2-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenoxy group. The compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate typically involves the reaction of 2-methyl-5-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction proceeds through a palladium-catalyzed borylation to form the boronic ester. The resulting intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Formation of boronic acids or phenols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Boronic esters are known to inhibit serine proteases and other enzymes.
Drug Delivery: Used in the design of drug delivery systems due to its ability to form reversible covalent bonds.
Medicine:
Anticancer Research: Investigated for its potential in the development of anticancer agents.
Diagnostics: Used in the development of diagnostic tools and sensors.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate involves the formation of reversible covalent bonds with target molecules. The boronic ester group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, preventing their activity. The molecular targets include serine proteases and other enzymes involved in various biological pathways .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic ester used in similar applications but lacks the dioxaborolane ring.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a different substitution pattern on the phenyl ring.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a phenoxy group.
Uniqueness: Methyl 2-(2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is unique due to its specific substitution pattern and the presence of both a boronic ester and a phenoxy group. This combination provides distinct reactivity and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C16H23BO5 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
methyl 2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C16H23BO5/c1-11-7-8-12(9-13(11)20-10-14(18)19-6)17-21-15(2,3)16(4,5)22-17/h7-9H,10H2,1-6H3 |
InChI Key |
DMHOIPYQJFOMCB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



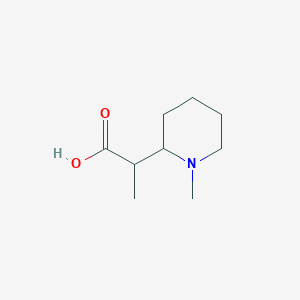
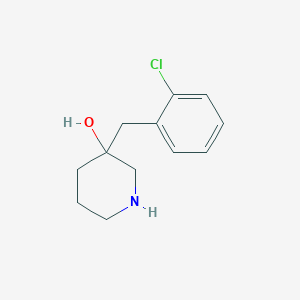
![2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B13592043.png)

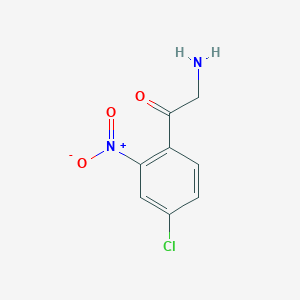
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)


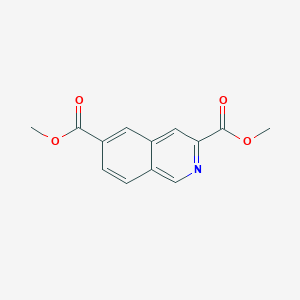
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
